Cav|A2|A1&NET-IN-1

Description

Overview of Voltage-Gated Calcium Channels (CaV) and Their Physiological Significance

CaV channels are fundamental to cellular communication and function across various tissues. They are key transducers of electrical signals into intracellular calcium transients, which initiate diverse cellular events. guidetopharmacology.orgnih.gov Their physiological roles are extensive and include:

Neurotransmission: In neurons, CaV channels are essential for the release of neurotransmitters at synapses. ptglab.commdpi.com

Muscle Contraction: They play a central role in excitation-contraction coupling in cardiac, smooth, and skeletal muscles. nih.govptglab.com

Hormone Secretion: The secretion of hormones from endocrine cells is regulated by CaV channel activity. ptglab.commdpi.com

Gene Expression: Calcium influx through these channels can modulate gene expression, influencing long-term cellular changes. wikipedia.orgnih.gov

Cellular Excitability: CaV channels contribute to the regulation of cellular excitability and the rhythmic firing of action potentials in cells like cardiac myocytes. nih.govfrontiersin.org

Dysfunction of CaV channels is implicated in a variety of pathological conditions, highlighting their importance in maintaining physiological homeostasis. guidetopharmacology.orgptglab.com

The family of voltage-gated calcium channels is diverse, with ten members identified in mammals. guidetopharmacology.org These are broadly classified into three main subfamilies based on the sequence similarities of their primary α1 subunit: CaV1, CaV2, and CaV3. tandfonline.com This classification also aligns with their voltage activation properties, with CaV1 and CaV2 channels being high-voltage activated (HVA) and CaV3 channels being low-voltage activated (LVA). frontiersin.orgtandfonline.com

The functional channel is a multi-subunit complex. lbl.gov The core component is the α1 subunit , which forms the ion-conducting pore and determines the fundamental properties of the channel. wikipedia.orgnih.gov In addition to the α1 subunit, the channel complex typically includes auxiliary subunits:

β subunit: An intracellular protein that binds to the α1 subunit and plays a role in channel trafficking and modulating its gating properties. nih.govnih.gov

α2δ subunit: A heavily glycosylated extracellular protein that is anchored to the cell membrane. researchgate.netresearchgate.net It is encoded by a single gene and post-translationally cleaved into α2 and δ proteins. nih.gov

γ subunit: This subunit is primarily associated with skeletal muscle CaV1.1 channels. lbl.govnih.gov

The specific combination of these subunits contributes to the diversity of CaV channel function in different cell types. nih.gov

Auxiliary subunits are critical for the proper function and regulation of CaV channels. researchgate.net The alpha2delta (α2δ) subunits , in particular, have a significant impact on the CaV1 and CaV2 channel families. nih.gov There are four known α2δ subunits (α2δ-1, α2δ-2, α2δ-3, and α2δ-4), each encoded by a distinct gene. researchgate.netnih.gov

The primary roles of CaVα2δ subunits include:

Trafficking and Expression: They significantly increase the density of functional CaV channels at the plasma membrane by promoting their trafficking and cell surface expression. researchgate.netnih.gov

Modulation of Biophysical Properties: The α2δ subunits influence the channel's voltage-dependent activation and inactivation kinetics. nih.gov

Synaptogenesis: Beyond their role in channel modulation, certain α2δ subunits, like α2δ-1, are involved in the formation of excitatory synapses in the central nervous system. researchgate.netresearchgate.net

Given their crucial functions, CaVα2δ subunits have emerged as important therapeutic targets. researchgate.netnih.gov

Historical Context of Small Molecule Modulator Discovery in CaV Channel Research

The discovery of small molecule modulators has been instrumental in understanding the function and therapeutic potential of CaV channels. The initial identification of these channels was aided by the use of specific drugs. nih.gov

Early research in the 1960s led to the discovery of calcium channel blockers (CCBs), such as phenylalkylamines and dihydropyridines, which were initially screened as coronary dilators. frontiersin.org These compounds proved invaluable for isolating and purifying CaV channels, paving the way for their molecular cloning. nih.govfrontiersin.org The development of radiolabeled dihydropyridines allowed for the identification of their binding sites on L-type CaV channels. frontiersin.org

Subsequent research identified toxins, such as ω-conotoxin GVIA and ω-agatoxin IVA, that selectively block N-type and P/Q-type channels, respectively, further aiding in the classification and functional characterization of different CaV channel subtypes. wikipedia.orgnih.gov

More recently, the focus has shifted to developing modulators that target specific subunits or protein-protein interactions within the CaV channel complex. nih.govpnas.org This includes the development of gabapentinoids, which bind to the α2δ-1 and α2δ-2 subunits, and are used to treat epilepsy and neuropathic pain. researchgate.netwikipedia.org The ongoing search for novel small molecules aims to achieve greater selectivity and efficacy for a range of neurological and cardiovascular disorders. nih.gov

Rationale for Investigating Cav|A2|A1&NET-IN-1 as a Modulator of CaV Function

The investigation into Cav|A2|A1&NET-IN-1 as a modulator of CaV function stems from the established importance of the CaVα2δ subunit in channel activity and its validation as a therapeutic target.

Targeting specific CaV subunits offers a more refined approach to modulating channel function and treating associated pathologies.

Targeting CaVα2δ: The α2δ subunits, particularly α2δ-1 and α2δ-2, are the targets of gabapentinoid drugs. nih.govwikipedia.org Increased expression of CaVα2δ has been observed in neuropathic pain models, making it a key target for analgesic drug development. mdpi.com Targeting this subunit can inhibit abnormal neuronal activity. mdpi.com

Targeting CaV1 Subunits: L-type (CaV1) channels are crucial in cardiovascular function, and their blockers are widely used to treat hypertension. ptglab.comwikipedia.org Specific CaV1 subtypes are also implicated in neuropsychiatric disorders. acs.org

Targeting CaV2 Subunits: N-type (CaV2.2) and P/Q-type (CaV2.1) channels are critical for neurotransmitter release. mdpi.com Modulators of these channels have potential applications in pain, epilepsy, and other neurological conditions. nih.govpnas.org

The development of small molecules that can selectively target these subunits or their interactions holds promise for creating more effective and safer therapies for a wide range of disorders. nih.gov

Structure

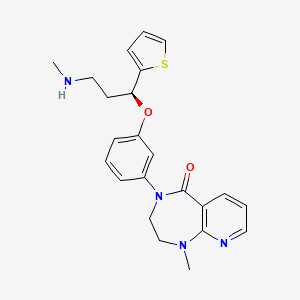

2D Structure

3D Structure

Properties

Molecular Formula |

C23H26N4O2S |

|---|---|

Molecular Weight |

422.5 g/mol |

IUPAC Name |

1-methyl-4-[3-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]phenyl]-2,3-dihydropyrido[2,3-e][1,4]diazepin-5-one |

InChI |

InChI=1S/C23H26N4O2S/c1-24-12-10-20(21-9-5-15-30-21)29-18-7-3-6-17(16-18)27-14-13-26(2)22-19(23(27)28)8-4-11-25-22/h3-9,11,15-16,20,24H,10,12-14H2,1-2H3/t20-/m0/s1 |

InChI Key |

UYQPTSPEQOJDJK-FQEVSTJZSA-N |

Isomeric SMILES |

CNCC[C@@H](C1=CC=CS1)OC2=CC=CC(=C2)N3CCN(C4=C(C3=O)C=CC=N4)C |

Canonical SMILES |

CNCCC(C1=CC=CS1)OC2=CC=CC(=C2)N3CCN(C4=C(C3=O)C=CC=N4)C |

Origin of Product |

United States |

Molecular Mechanisms of Action of Cav|a2|a1&net in 1 on Cav Channel Complexes

Elucidation of Direct Molecular Interactions with CaV Channel Subunits

The interaction of any compound with a CaV channel would first be characterized by identifying its direct binding partners among the channel's subunits.

The CaVα2δ subunit is a key modulator of channel trafficking and function and serves as a target for some existing drugs. wikipedia.orgnih.gov It is composed of the α2 and δ peptides, which are linked by disulfide bonds. portlandpress.com The CaVα1 subunit forms the ion-conducting pore and contains the voltage-sensing domains. wikipedia.orgportlandpress.com It is a primary site for drug interactions that directly affect channel function. acs.org

Cryo-electron microscopy and X-ray crystallography are powerful techniques used to reveal the high-resolution structures of CaV channels and their interactions with ligands. nih.govacs.org These methods could pinpoint the specific amino acid residues within the CaVα2δ and CaVα1 subunits that form the binding pocket for a compound. For instance, studies have identified the binding sites for gabapentinoids on the CaVα2δ-1 and CaVα2δ-2 subunits. researchgate.net Similarly, the binding sites for various classes of calcium channel blockers have been mapped to the CaVα1 subunit. acs.org

| Subunit | Potential Binding Regions | Experimental Approaches |

|---|---|---|

| CaVα2δ | dCache1 domain, von Willebrand factor A (VWA) domain | Cryo-EM, X-ray Crystallography, Mutagenesis |

| CaVα1 | Pore region, Voltage-sensing domains, Cytoplasmic linkers | Photoaffinity labeling, Site-directed mutagenesis, Electrophysiology |

Ligand binding to ion channels often induces conformational changes that alter their functional state. mdpi.comelifesciences.org Techniques such as fluorescence resonance energy transfer (FRET) and circular dichroism spectroscopy can be employed to monitor these structural rearrangements in real-time. elifesciences.orgoup.com For example, the binding of a compound could stabilize the channel in an open, closed, or inactivated state by altering the arrangement of the transmembrane helices or the position of the cytoplasmic domains. mdpi.comelifesciences.org

Impact on CaV Channel Gating and Permeation Properties

The functional consequences of a compound's binding are assessed by examining its effects on the channel's gating and ion permeation properties.

Patch-clamp electrophysiology is the primary method for studying the gating kinetics of ion channels. researchgate.net This technique allows for the measurement of ionic currents flowing through the channels in response to changes in membrane voltage. A compound could alter the voltage-dependence of activation (the voltage at which channels begin to open), the rate of inactivation (the process by which channels close during a sustained stimulus), and the rate of deactivation (the closing of channels upon repolarization). rupress.org For instance, co-expression of the α2δ subunit can lead to faster activation and inactivation kinetics. wikipedia.org

| Gating Parameter | Description | Potential Effect of a Modulator |

|---|---|---|

| Activation | Channel opening in response to membrane depolarization. | Shift in the voltage-dependence to more hyperpolarized or depolarized potentials. |

| Inactivation | Channel closure during sustained depolarization. | Acceleration or slowing of the inactivation rate. |

| Deactivation | Channel closing upon membrane repolarization. | Alteration of the closing rate. |

The selectivity filter, located in the pore region of the CaVα1 subunit, determines which ions can pass through the channel. portlandpress.com The conductance of the channel refers to the rate at which ions flow through the open pore. A compound could potentially alter the ion selectivity, for example, by changing the electrostatic environment of the pore. researchgate.net It could also affect the single-channel conductance, either increasing or decreasing the flow of ions. nih.gov Molecular dynamics simulations can provide insights into the mechanisms of ion permeation and how a compound might influence these processes. biorxiv.org

Influence on CaV Channel Trafficking and Cell Surface Expression

Beyond direct effects on channel function, a compound can also modulate the number of channels present at the cell surface.

The auxiliary subunits, particularly CaVβ and CaVα2δ, play a critical role in the trafficking of the CaVα1 subunit from the endoplasmic reticulum to the plasma membrane. portlandpress.comucl.ac.uk The CaVβ subunit is thought to mask an endoplasmic reticulum retention signal on the CaVα1 subunit, thereby promoting its forward trafficking. nih.gov The CaVα2δ subunit also significantly enhances the surface expression of the channel complex. nih.govresearchgate.net

A compound could interfere with these trafficking processes. For example, some drugs that bind to the CaVα2δ subunit have been shown to reduce the surface expression of CaV channels by impairing their recycling to the plasma membrane. researchgate.netpnas.org Techniques such as surface biotinylation and immunofluorescence microscopy can be used to quantify changes in the cell surface expression of CaV channels in the presence of a compound. pnas.orgpnas.org

An extensive search of publicly available scientific literature and databases did not yield any specific information regarding a chemical compound designated as “Cav|A2|A1&NET-IN-1.” This name appears to be a non-standard or proprietary identifier that does not correspond to a recognized molecule in published research.

Therefore, it is not possible to generate a scientifically accurate article detailing its molecular mechanisms, effects on cellular pathways, or any other research findings as requested in the provided outline. The core principles of scientific accuracy and adherence to verifiable data preclude the creation of content for a compound that is not documented in the public domain.

To fulfill the instructions, which strictly require focusing solely on "Cav|A2|A1&NET-IN-1" and providing detailed, accurate research findings, the existence of such findings is a prerequisite. In the absence of any data on this specific compound, no article can be generated that would meet the user's quality and accuracy standards.

Cellular and Systems Level Biological Activities of Cav|a2|a1&net in 1 in Preclinical Models

Effects on Neuronal Excitability and Synaptic Transmission

As a dual inhibitor of CaVα2δ-1 and NET, Cav|A2|A1&NET-IN-1 is positioned to modulate neuronal activity and communication between neurons. The CaVα2δ-1 subunit is a key component of voltage-gated calcium channels, which are crucial for neuronal excitability and synaptic transmission. mdpi.comanr.fr The norepinephrine (B1679862) transporter regulates the concentration of norepinephrine in the synaptic cleft, thereby influencing synaptic signaling.

Impact on Neurotransmitter Release Mechanisms (e.g., through CaV2 channels)

The inhibitory activity of Cav|A2|A1&NET-IN-1 on the CaVα2δ-1 subunit directly implies an effect on neurotransmitter release. The α2δ-1 subunit is essential for the proper trafficking and function of CaV2.1 and CaV2.2 channels, which are predominant in presynaptic terminals and trigger the release of neurotransmitters. mdpi.comnih.govfrontiersin.org By binding to CaVα2δ-1, gabapentinoids, a class of drugs that also target this subunit, are known to reduce the release of excitatory neurotransmitters. researchgate.net It is therefore anticipated that Cav|A2|A1&NET-IN-1 would exert a similar modulatory effect on neurotransmitter release.

In preclinical models of pain, dual ligands targeting both CaVα2δ-1 and the μ-opioid receptor have demonstrated analgesic effects, which are attributed to their ability to modulate pain signaling pathways. symeres.com While Cav|A2|A1&NET-IN-1 targets NET instead of the μ-opioid receptor, the principle of dual-target modulation of neuronal pathways remains relevant.

Detailed research findings on the specific impact of Cav|A2|A1&NET-IN-1 on the release of various neurotransmitters in different neuronal populations are not yet extensively documented in publicly available literature.

Modulation of Action Potential Firing Patterns in Excitable Cells

The dual inhibitory action of Cav|A2|A1&NET-IN-1 on CaVα2δ-1 and NET suggests a role in modulating the firing patterns of action potentials in excitable cells. The availability and function of voltage-gated calcium channels, influenced by the α2δ-1 subunit, are critical determinants of neuronal excitability and the characteristics of action potential trains. anr.fr Furthermore, norepinephrine, regulated by NET, is a key neuromodulator that can alter the firing properties of neurons in various brain regions. frontiersin.org

Specific studies detailing the direct effects of Cav|A2|A1&NET-IN-1 on the frequency, amplitude, or pattern of action potential firing in different types of neurons are not available in the current body of scientific literature.

Modulation of Muscle Contraction and Electrophysiological Properties

While the primary focus of the development of Cav|A2|A1&NET-IN-1 appears to be on neurological applications, its targets, CaVα2δ-1 and NET, are also expressed in muscle tissues and play roles in their function.

Cardiac Muscle Function (e.g., effects on CaV1.2 channels)

Voltage-gated calcium channels, including the L-type calcium channel CaV1.2, are fundamental to cardiac excitation-contraction coupling. andrews.edupulsenotes.commedparkhospital.com The α2δ-1 subunit is known to associate with CaV1.2 channels in the heart. researchgate.net The norepinephrine transporter is also critical in the heart, mediating the reuptake of norepinephrine released by the sympathetic nervous system, which powerfully modulates heart rate and contractility.

Smooth Muscle Contractility and Regulation

Voltage-dependent calcium channels, including L-type (CaV1.2) and P/Q-type (CaV2.1), are expressed in vascular smooth muscle cells and are important for their contraction. nih.gov The α2δ-1 subunit is also present in these cells. nih.gov The sympathetic nervous system, through the release of norepinephrine, is a major regulator of smooth muscle tone in blood vessels and other organs.

There is currently no available research data on the effects of Cav|A2|A1&NET-IN-1 on the contractility and regulation of smooth muscle in preclinical models.

Role in Cellular Homeostasis and Stress Responses

Cellular homeostasis, including the regulation of ion concentrations and the response to various stressors, is a complex process involving numerous signaling pathways. cell-stress.comnih.govalbany.edumdpi.com Calcium signaling is a central element of cellular homeostasis, and disruptions in calcium levels can trigger stress responses. albany.edu The norepinephrine system is also involved in the organism's response to stress.

Given the roles of CaV channels and norepinephrine in fundamental cellular processes, it is conceivable that a dual inhibitor like Cav|A2|A1&NET-IN-1 could have effects on cellular homeostasis and the response to cellular stress. However, there are no specific studies published to date that have investigated the role of Cav|A2|A1&NET-IN-1 in these processes.

Regulation of Intracellular Calcium Homeostasis (e.g., mitochondrial function)

Caveolin-1 (Cav-1) is a critical scaffolding protein that plays a significant role in the regulation of intracellular calcium (Ca²⁺) homeostasis, a process vital for numerous cellular functions, including mitochondrial activity. spandidos-publications.comnih.gov The maintenance of low cytoplasmic Ca²⁺ concentrations at rest is managed by pumps and exchangers, while signaling events trigger transient increases in Ca²⁺ levels through channels in the plasma membrane and endoplasmic reticulum (ER). nih.gov Mitochondria are key players in this process, taking up and releasing Ca²⁺ to shape cellular calcium signals and regulate their own function. spandidos-publications.com

Cav-1 directly influences these pathways. It has been identified as a regulator of Ca²⁺ influx machinery and Ca²⁺-dependent signaling. spandidos-publications.com By acting as a scaffold, Cav-1 organizes signaling molecules, including those involved in calcium pathways, at the plasma membrane. spandidos-publications.comaging-us.com This organizational role is crucial for the fine-tuning of Ca²⁺ signals that are essential for cell survival and function. spandidos-publications.comnih.gov

In the context of mitochondrial function, Cav-1's influence is multifaceted. The protein has been found localized to mitochondria, where it can modulate mitochondrial dynamics and integrity, particularly under conditions of cellular stress. spandidos-publications.comnih.govbiorxiv.org For instance, Cav-1 can protect against oxidative stress-induced mitochondrial dysfunction. spandidos-publications.com Studies have shown that Cav-1 expression can preserve the function of the mitochondrial respiratory chain and attenuate apoptosis by influencing the balance of pro- and anti-apoptotic proteins. spandidos-publications.comnih.gov It helps maintain mitochondrial integrity by promoting the localization of mitochondrial proteases that perform quality control on mitochondrial proteins, preventing the accumulation of damaged components. aging-us.com The absence or reduction of Cav-1 has been linked to mitochondrial dysfunction, a switch to glycolysis for energy production, and increased susceptibility to apoptosis. spandidos-publications.comnih.gov

Modulation of Cell Proliferation and Differentiation

Caveolin-1 is a well-established modulator of cell proliferation and differentiation, although its effects can be context-dependent, sometimes acting as a tumor suppressor and other times promoting oncogenic processes. scielo.edu.uyresearchgate.net Generally, high levels of Cav-1 are found in quiescent or terminally differentiated cells, and its expression can inhibit cell cycle progression, often by arresting cells in the G0/G1 phase. scielo.edu.uyfrontiersin.org This function is partly achieved through its interaction with and regulation of key signaling pathways involved in cell growth. scielo.edu.uy For example, Cav-1 can suppress signaling from growth factor receptors, thereby reducing cell proliferation. scielo.edu.uy

The role of Cav-1 in cell differentiation is also significant. In endothelial cells, Cav-1 overexpression has been shown to promote differentiation and the formation of microtubule structures, which are crucial steps in the process of angiogenesis (the formation of new blood vessels). frontiersin.org Conversely, inhibiting Cav-1 expression can impair these differentiation processes. frontiersin.org In the context of neurogenesis, the conditional deletion of Cav-1 in adult neural progenitor cells has been found to increase neuronal differentiation. biorxiv.org Furthermore, Cav-1 expression levels can regulate the differentiation of monocytes into macrophages. frontiersin.org The timing of cell differentiation itself is a critical factor that can be influenced by regulatory proteins, leading to changes in cell maturation and proliferative activity. oup.com

Broader Bioactivity Profiles in In Vitro and In Vivo Preclinical Models

The bioactivity of molecules like Caveolin-1 has been extensively studied in a variety of preclinical models, ranging from cell cultures to animal systems, revealing its complex and critical roles in physiology and pathology.

Assessment of Efficacy in Relevant Cellular and Organotypic Systems

In vitro models, including two-dimensional (2D) cell cultures and more complex three-dimensional (3D) organotypic systems, are invaluable for assessing the efficacy and mechanism of action of bioactive compounds. mdpi.comnih.govfrontiersin.org Organotypic slice cultures, which use explants of patient- or animal-derived tissues, are particularly advantageous as they preserve the original tumor microenvironment, including cellular-stromal interactions and tissue architecture. nih.govaging-us.com

In such systems, the effects of modulating proteins like Cav-1 can be observed directly. For example, in a 3D organotypic co-culture system, the induction of autophagy, a process influenced by Cav-1, endowed cancer cells with invasive capabilities. aging-us.com Studies using organotypic retinal explant cultures have provided a model to screen the integration and differentiation of transplanted cells, a process relevant to therapies for retinal diseases. arvojournals.org The efficacy of various therapies can be evaluated in these systems by measuring outcomes like cell viability, proliferation, and apoptosis in response to treatment. nih.gov For instance, a rainbow-trout intestinal organotypic platform showed that the gene cav1, related to caveolin-mediated endocytosis, was upregulated upon exposure to microplastics, suggesting a specific cellular uptake mechanism. mdpi.com These models allow for the detailed characterization of cellular responses and can help validate findings before moving to more complex in vivo studies. nih.govarvojournals.org

Evaluation of Physiological Impact in Animal Models

Animal models are fundamental for understanding the systemic physiological impact of modulating a protein like Cav-1. ahajournals.orgeupati.eu Studies using global Cav-1 knockout mice have revealed a wide range of physiological changes, including altered cardiovascular function and a neurodegenerative phenotype, confirming the protein's critical role in multiple organ systems. nih.govarvojournals.org

Specific examples of Cav-1's physiological impact in animal models include:

Cardiovascular System: In mice with a targeted deletion of Cav-1 in endothelial cells, elevated intraocular pressure and hyperactivity of endothelial nitric oxide synthase (eNOS) were observed, demonstrating Cav-1's role in regulating conventional outflow in the eye. arvojournals.org The loss of Cav-1 is also associated with persistent eNOS activation and high levels of nitric oxide, affecting vascular function. nih.gov

Central Nervous System: In a mouse model of traumatic brain injury (TBI), neuron-specific overexpression of Cav-1 improved motor function and preserved memory. nih.gov Conversely, the absence of Cav-1 in the neurons of Caenorhabditis elegans prolonged their lifespan, highlighting species- and context-dependent effects. nih.gov

Metabolic Health: In animal models, Cav-1 has been implicated in metabolic regulation. Cav-1 null mice show evidence of mitochondrial dysfunction in white adipose tissue. nih.gov

These in vivo studies provide crucial data on the integrated physiological consequences of altering Cav-1 function, offering insights that cannot be obtained from in vitro systems alone. ahajournals.orgeupati.eu

Data on Caveolin-1 (Cav-1) Functions in Preclinical Models

| Biological Process | Model System | Key Finding | Reference |

| Mitochondrial Function | E11 Podocytes (in vitro) | Cav-1 expression protected against oxidative stress-induced mitochondrial dysfunction and apoptosis. | spandidos-publications.com |

| Cell Proliferation | Various Cell Types (in vitro) | Cav-1 expression often leads to cell cycle arrest in the G0/G1 phase, inhibiting proliferation. | scielo.edu.uyfrontiersin.org |

| Cell Differentiation | Human Endothelial Cells (in vitro) | Overexpression of Cav-1 promoted endothelial cell differentiation and microtubule formation. | frontiersin.org |

| Neurogenesis | Mouse Model (in vivo) | Conditional deletion of Cav-1 in neural progenitor cells increased neurogenesis and enhanced cognitive performance. | biorxiv.org |

| Intraocular Pressure | Mouse Model (in vivo) | Targeted deletion of Cav-1 in endothelial cells resulted in elevated intraocular pressure. | arvojournals.org |

| Traumatic Brain Injury | Mouse Model (in vivo) | Neuron-specific Cav-1 overexpression improved motor and memory function after TBI. | nih.gov |

| Cellular Uptake | Rainbow Trout Organotypic Culture | The cav1 gene was upregulated in response to microplastic exposure, indicating a role in endocytosis. | mdpi.com |

Structure Activity Relationship Sar Studies and Rational Design of Cav|a2|a1&net in 1 Analogs

Identification of Key Pharmacophoric Features of for CaV Interaction

A pharmacophore model represents the essential spatial arrangement of chemical features a molecule must possess to interact with a specific biological target. For ligands binding to the CaVα2δ subunit, a key breakthrough was the elucidation of the binding site within the dCache1 domain. nih.gov

Analysis of known ligands like gabapentin (B195806) and pregabalin, along with cryo-electron microscopy (cryo-EM) structures, has revealed a consistent pharmacophore. nih.govresearchgate.net The essential features include:

An acidic group (e.g., carboxylate): This group is crucial for binding and forms key interactions within the binding pocket. For instance, the carboxylate of gabapentin establishes a bidentate hydrogen bond with the guanidinium (B1211019) group of a critical arginine residue (Arg243). escholarship.orgresearchgate.net

A primary amino group: This feature also forms significant hydrogen bonds within the binding site, interacting with residues such as Tyrosine 452 and Aspartate 493. escholarship.org

The spatial relationship between these features is critical. The core structure acts as a scaffold to present the carboxylate and amino groups in the correct orientation for optimal interaction with the binding site residues. escholarship.org Merging pharmacophores from different drug classes, such as combining features of CaVα2δ-1 ligands with those for the μ-opioid receptor (MOR), has been explored to create dual-target ligands for pain therapeutics. researchgate.netsymeres.com

Design and Synthesis of Derivatives for Optimized Activity and Selectivity

Rational drug design leverages the understanding of SAR to create novel molecules with improved properties. This involves the targeted synthesis of analogs where specific parts of the parent molecule are modified. gdch.app

Efforts to improve binding affinity focus on optimizing interactions with key residues in the CaVα2δ binding pocket. A central target for modification is the interaction with Arginine 243 (also cited as R217), a residue proven to be essential for the binding of gabapentinoids. escholarship.orgresearchgate.net

Strategies include:

Modifying the Hydrophobic Group: Altering the size and shape of the hydrophobic part of the molecule can lead to better occupancy of the hydrophobic pocket. Introducing aromatic rings or other cyclic systems can enhance van der Waals interactions.

Constraining the Scaffold: Introducing conformational rigidity into the molecule's backbone can lock it into the bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity. Bicyclic structures have been successfully explored to achieve this. researchgate.net

Adding Interacting Moieties: Incorporating additional functional groups that can form new hydrogen bonds or other favorable interactions with the protein can increase binding strength.

Below is a table summarizing the impact of certain modifications on binding affinity.

| Compound Series | Modification | Effect on CaVα2δ-1 Affinity (Kᵢ) | Rationale |

| α-amino acids | S enantiomer vs. R enantiomer | ~160-fold higher affinity for S enantiomer | Demonstrates sharp stereoselectivity of the binding pocket. researchgate.net |

| Gabapentinoids | Replacement of cyclohexyl ring | Varies; can increase or decrease affinity | Optimizes fit within the hydrophobic pocket. |

| Pyrrolidine (B122466) Derivatives | Disubstitution on the pyrrolidine ring | Led to potent dual-target (CaVα2δ-1/MOR) ligands. symeres.com | Explores new chemical space and interaction points. |

This table is illustrative, based on general findings in the literature.

The CaVα2δ family has four isoforms (CaVα2δ-1, -2, -3, -4). Gabapentinoid drugs bind with high affinity to CaVα2δ-1 and CaVα2δ-2 but not to the other two isoforms. nih.govresearchgate.net This inherent selectivity is due to differences in the amino acid residues that form the binding pocket.

Structural analyses have identified several residues that differ between the gabapentin-sensitive (-1 and -2) and gabapentin-insensitive (-3 and -4) isoforms. escholarship.orgresearchgate.net These differences can lead to steric clashes or the loss of crucial hydrogen bonds in the insensitive subtypes. researchgate.net

Achieving selectivity between CaVα2δ-1 and CaVα2δ-2 is more challenging due to the high similarity of their binding sites. However, subtle differences could potentially be exploited. Strategies include:

Fine-Tuning Hydrophobic Interactions: Designing ligands that preferentially interact with non-conserved residues at the periphery of the main binding pocket.

Exploiting Dynamic Differences: The dynamic behavior of the two isoforms might differ, and ligands could be designed to stabilize a conformation unique to one subtype.

While mirogabalin (B560033) was developed as a potent gabapentinoid, it did not show significant subtype selectivity between CaVα2δ-1 and CaVα2δ-2. researchgate.net The development of truly subtype-selective inhibitors remains an active area of research.

Computational Approaches in SAR Analysis and Drug Design

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rapid evaluation of compounds and providing insights that guide synthesis and testing.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. researchgate.netresearcher.life For CaVα2δ ligands, docking studies use the cryo-EM structures of the protein to place potential inhibitors into the binding site. symeres.comualberta.ca This helps to:

Predict Binding Affinity: Scoring functions estimate the strength of the interaction.

Visualize Binding Modes: Researchers can see the specific hydrogen bonds and hydrophobic interactions that stabilize the complex. dntb.gov.ua

Screen Virtual Libraries: Large databases of compounds can be computationally screened to identify potential new hits.

Molecular dynamics (MD) simulations provide a view of the compound-target complex over time, revealing the dynamic nature of the interaction and the stability of the binding mode. This can help refine the understanding gained from static docking poses.

QSAR is a computational method that attempts to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activity. nih.govsums.ac.ir A mathematical model is built that can predict the activity of new, unsynthesized molecules. nih.gov

The process involves:

Data Set Collection: A group of compounds with known binding affinities or functional activities is assembled. researchgate.net

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated, representing constitutional, topological, geometric, and electronic properties.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build an equation linking the descriptors to the activity. sums.ac.ir

Validation: The model's predictive power is tested using an external set of compounds not used in the model's creation.

For CaVα2δ ligands, QSAR models can help identify the key physicochemical properties that govern binding affinity, guiding the design of new analogs with potentially higher potency. researchgate.net

| Computational Method | Application in CaVα2δ Ligand Design | Key Insights Provided |

| Molecular Docking | Predicting the binding pose of new analogs in the CaVα2δ-1 dCache1 domain. | Identification of key H-bonds and hydrophobic interactions; virtual screening. symeres.comresearchgate.net |

| Molecular Dynamics | Simulating the stability and dynamics of the ligand-protein complex over time. | Assessment of binding pose stability; understanding conformational changes. |

| QSAR | Correlating physicochemical properties of ligands with their binding affinity. | Identifying key descriptors (e.g., hydrophobicity, specific atom counts) that predict activity. nih.gov |

This table provides a general overview of the application of these methods.

Synthetic Methodologies and Chemical Biology Approaches for Cav|a2|a1&net in 1 and Its Analogs

Total Synthesis Strategies for Cav|A2|A1&NET-IN-1

The total synthesis of a complex molecule like a dual CaV/NET modulator requires a strategic approach to assemble the final structure from simpler, commercially available starting materials. The following sections detail the theoretical synthetic planning and optimization for a molecule like "Cav|A2|A1&NET-IN-1".

Retrosynthetic Analysis and Identification of Key Intermediates

Retrosynthetic analysis is a problem-solving technique for designing a synthesis plan. This process involves deconstructing the target molecule into a series of simpler precursor structures, known as synthons, and ultimately to readily available starting materials. For a dual-action compound, the scaffold would likely incorporate pharmacophores for both CaV channels and NET.

Illustrative Retrosynthesis of a Hypothetical "Cav|A2|A1&NET-IN-1" Scaffold:

A plausible retrosynthesis would disconnect the molecule at key functional groups, such as ethers or carbon-nitrogen bonds, which correspond to reliable forward-synthesis reactions. For instance, a molecule combining features of a dihydropyridine-type CaV blocker and a morpholine-containing NET inhibitor like reboxetine (B1679249) would be disconnected to reveal key intermediates.

Key Intermediate A (CaV Pharmacophore): A 1,4-dihydropyridine (B1200194) ring, characteristic of many L-type calcium channel blockers, would be a primary target for disconnection. nih.govnih.gov The classic Hantzsch dihydropyridine (B1217469) synthesis is a common method for constructing this core. researchgate.net This involves a one-pot condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia equivalent. researchgate.net

Key Intermediate B (NET Pharmacophore): A chiral morpholine (B109124) derivative, a key structural feature of the NET inhibitor reboxetine, would be another critical intermediate. ijamtes.orgacs.org The synthesis of this moiety often involves strategies such as asymmetric epoxidation, dihydroxylation, or the use of chiral starting materials to establish the desired stereochemistry. ijamtes.orgacs.org

Linker Moiety: A linker connecting the two pharmacophores would be disconnected to reveal functionalized versions of Intermediates A and B, ready for a coupling reaction.

Examples of Key Intermediates from Established Syntheses:

| Intermediate Type | Example Compound | Key Synthetic Precursors | Relevant Target |

| CaV Modulator | Nifedipine Analog | Aryl aldehyde, ethyl acetoacetate, ammonia | L-type Ca2+ Channels |

| CaV Modulator | Verapamil Analog | Homoveratronitrile, 2-bromopropane | L-type Ca2+ Channels |

| NET Inhibitor | (S,S)-Reboxetine | Chiral aminodiol, chloroacetyl chloride | Norepinephrine (B1679862) Transporter |

| NET Inhibitor | Bupropion (B1668061) | 3′-chloropropiophenone, tert-butylamine | Norepinephrine Transporter |

Optimization of Synthetic Pathways for Scalability and Efficiency

Once a viable synthetic route is established, optimization is crucial for producing larger quantities of the compound for further studies. This involves improving reaction yields, reducing the number of steps, and ensuring the process is cost-effective and safe for scale-up.

Greener Synthesis: Modern synthetic chemistry emphasizes the use of environmentally benign reagents and solvents. For example, in the synthesis of bupropion, traditional methods using molecular bromine and chlorinated solvents have been replaced with greener alternatives like N-bromosuccinimide and bio-based solvents such as Cyrene. acs.org Flow chemistry is another approach that can enhance safety and efficiency, as demonstrated in newer syntheses of bupropion hydrochloride. rsc.orgresearchgate.net

Catalytic Methods: The use of catalysts can significantly improve efficiency. For instance, the enantioselective synthesis of (S,S)-reboxetine has been achieved through a catalytic stereospecific rearrangement of β-amino alcohols. thieme-connect.com Similarly, asymmetric synthesis of chiral dihydropyridine calcium channel blockers has been accomplished using catalytic methods to control the stereochemistry at the C-4 position. ic.ac.uk

Telescoping Reactions: Combining multiple synthetic steps into a single, continuous process without isolating intermediates can save time, resources, and reduce waste. This "telescoping" approach has been successfully applied to the synthesis of NET inhibitors. researchgate.net

Chemoenzymatic and Biosynthetic Approaches to Related Modulators

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical synthesis to produce complex molecules, particularly those with specific stereochemistry. This approach is highly relevant for producing chiral amines and alcohols, which are common features in NET inhibitors and some CaV modulators.

Enzymatic Resolution of Racemates: Enzymes, such as lipases, can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. This has been a key strategy in the synthesis of enantiomerically pure precursors for compounds like reboxetine. ijamtes.org

Asymmetric Synthesis with Transaminases: Amine transaminases are powerful biocatalysts for the synthesis of chiral primary amines from prochiral ketones. worktribe.comsemanticscholar.org This method offers a direct and highly enantioselective route to key building blocks for a variety of NET inhibitors. nih.govresearchgate.net Advances in protein engineering are continually expanding the substrate scope of these enzymes, making them applicable to a wider range of pharmaceutical targets. nih.govnih.gov

While fully biosynthetic pathways for synthetic drugs like "Cav|A2|A1&NET-IN-1" are not common, the study of natural products that modulate CaV channels can provide inspiration for new scaffolds. tandfonline.comnih.govnih.govrsc.org For instance, certain plant-derived compounds have been shown to modulate CaV channel activity, and understanding their biosynthesis could inform the design of novel modulators. tandfonline.comnih.gov

Development of Chemical Probes for Target Engagement Studies

Chemical probes are essential tools for studying the interaction of a drug with its biological targets in a cellular or in vivo context. They are designed to report on target engagement, localization, and dynamics.

Synthesis of Affinity Labels and Fluorescent Tracers for CaV Components

Fluorescent Tracers: These probes consist of a selective ligand for the target protein, a linker, and a fluorophore. They enable the visualization of the target protein's localization and dynamics in living cells using fluorescence microscopy. A notable example is the development of FluoBar2, a fluorescent probe for L-type voltage-gated calcium channels. cdnsciencepub.comcdnsciencepub.comscholaris.ca Its synthesis involves a modular approach, connecting a barbiturate-based ligand to a 5-carboxyfluorescein (B1664652) fluorophore via a flexible linker. cdnsciencepub.comcdnsciencepub.comscholaris.ca The design of the linker is critical to ensure that the fluorophore does not interfere with ligand binding and to improve the probe's solubility. cdnsciencepub.com

Photoaffinity Labels: These probes form a covalent bond with their target upon photoactivation. They are used to identify and map the binding site of a ligand. For example, a photosensitive derivative of norepinephrine has been synthesized to label the β-adrenergic receptor, a related G-protein coupled receptor. nih.gov A similar strategy could be applied to develop photoaffinity labels for NET. For the dopamine (B1211576) transporter, a related monoamine transporter, the photoaffinity probe 125I-DEEP has been used to covalently label the protein. nih.gov

Components of a Fluorescent Chemical Probe:

| Component | Function | Example from FluoBar2 Synthesis |

| Ligand | Binds selectively to the target protein. | Barbiturate derivative |

| Linker | Connects the ligand to the fluorophore without disrupting binding. | Flexible, polar ether-based linker |

| Fluorophore | Emits light upon excitation, allowing for visualization. | 5-carboxyfluorescein |

Design of Covalent Modulators and Activity-Based Probes

Covalent Modulators: These compounds form a permanent covalent bond with a specific amino acid residue in the target protein, leading to irreversible inhibition or activation. wuxiapptec.comresearchgate.netrsc.orgepa.gov The design of targeted covalent inhibitors involves identifying a nucleophilic amino acid (e.g., cysteine, lysine) in or near the binding site and incorporating a reactive "warhead" into the ligand that will form a bond with this residue. wuxiapptec.comresearchgate.net This approach can lead to increased potency and prolonged duration of action. wuxiapptec.com

Activity-Based Probes (ABPs): ABPs are a class of covalent probes that react with the active form of an enzyme or protein. They typically consist of a reactive group (warhead), a linker, and a reporter tag (e.g., a fluorophore or biotin). ABPs are powerful tools for functional proteomics, allowing for the profiling of enzyme activity in complex biological samples. The development of ABPs for CaV channels or NET would provide valuable insights into their functional states under different physiological conditions.

Advanced Methodologies and Future Research Directions

Application of Cryo-Electron Microscopy and X-ray Crystallography for High-Resolution Structural Insights

Understanding the precise interaction between a modulator like Cav|A2|A1&NET-IN-1 and its target CaV channel complex is fundamental. Cryo-electron microscopy (cryo-EM) and X-ray crystallography are indispensable tools for providing high-resolution structural data, revealing the molecular basis of channel function and modulation.

X-ray crystallography, while often requiring more challenging sample preparation in the form of protein crystals, can provide exceptionally high-resolution data. It has been instrumental in detailing the structures of soluble domains of CaV channels and individual auxiliary subunits, providing a granular view of protein-protein interactions that could be targeted by modulators. The combination of these techniques provides a powerful approach to fully characterize the structural effects of compounds like Cav|A2|A1&NET-IN-1.

| Technique | Key Advantages for CaV Channel Research | Notable Findings | Potential Application for Cav|A2|A1&NET-IN-1 |

|---|---|---|---|

| Cryo-Electron Microscopy (Cryo-EM) | Ability to solve structures of large, flexible membrane protein complexes in near-native states. | Determination of the architecture of full CaV1.1 and CaV2.2 channel complexes. researchgate.netresearchgate.net | Mapping the binding site and elucidating the conformational changes induced by the compound. |

| X-ray Crystallography | Provides very high (atomic) resolution data for well-ordered protein crystals. | High-resolution structures of isolated domains and auxiliary subunits, revealing key interaction motifs. | Detailed atomic-level view of the compound's interaction with a specific channel domain, if co-crystallization is successful. |

High-Throughput Screening and Phenotypic Assays for the Discovery of Novel CaV Modulators

The discovery of novel and selective CaV channel modulators relies on robust screening platforms. High-throughput screening (HTS) and phenotypic assays provide the means to test large chemical libraries for compounds with desired activities.

HTS assays often utilize engineered cell lines expressing a specific CaV channel subtype. These assays can be designed to measure changes in intracellular calcium concentration using fluorescent indicators. A primary screening assay might involve a calcium flux-based measurement to identify compounds that either block or enhance ion flow through the channel. bohrium.comresearchgate.net Automated patch-clamp systems represent a higher-content secondary assay, providing detailed electrophysiological data on a compound's effect on channel gating properties (e.g., activation, inactivation, and recovery). bohrium.comresearchgate.net

Phenotypic assays, in contrast, measure the functional consequences of channel modulation in a more complex biological context, such as primary neuronal cultures or engineered tissues. bohrium.comresearchgate.net These assays can identify mechanistically novel modulators that might be missed in simpler target-based screens. For instance, a screening campaign could identify compounds that selectively modulate CaV channels in neurons versus cardiovascular tissues. bohrium.comresearchgate.net Such platforms are essential for identifying initial "hit" compounds and for characterizing the selectivity and mechanism of molecules like Cav|A2|A1&NET-IN-1.

| Assay Type | Principle | Throughput | Information Gained |

|---|---|---|---|

| Fluorescence-Based Calcium Flux | Measures changes in intracellular Ca2+ using fluorescent dyes or sensors upon channel activation. | High (10,000s of compounds/day) | Identification of compounds that inhibit or potentiate channel activity. bohrium.comresearchgate.net |

| Automated Electrophysiology | Automated patch-clamp recording of ion channel currents from cells. | Medium (100s-1000s of compounds/day) | Detailed characterization of effects on channel voltage-dependence, kinetics, and state-dependent block. |

| Phenotypic Screening (e.g., Neuronal Cultures) | Measures a complex cellular phenotype (e.g., neurite outgrowth, network firing activity) in response to a compound. | Low to Medium | Discovery of compounds with novel mechanisms or cell-type selectivity; assessment of functional outcomes. bohrium.comresearchgate.net |

| Engineered Tissue Contractility | Optical measurement of contractile forces in 3D engineered cardiac tissues. bu.edunih.gov | Increasing (96-well formats) | Assessment of a compound's effect on cardiac function and potential for cardiotoxicity. nih.gov |

Omics Technologies for Systems-Level Understanding of Cav|A2|A1&NET-IN-1 Effects

To comprehend the full biological impact of a CaV modulator, it is crucial to look beyond the channel itself and examine the broader cellular response. "Omics" technologies provide a systems-level perspective on the changes induced by a compound like Cav|A2|A1&NET-IN-1.

CaV channels are key regulators of calcium-dependent gene transcription and protein function. nih.govresearchgate.net Transcriptomics, primarily through RNA-sequencing (RNA-seq), can reveal how a modulator alters the gene expression profile of a cell. For example, inhibition of CaV1.3 channels has been shown to affect the expression of other ion channels, highlighting a cross-talk mechanism that could be investigated for Cav|A2|A1&NET-IN-1. nih.gov

Proteomics, using techniques like mass spectrometry, offers a complementary view by quantifying changes in protein expression and identifying the network of proteins that physically interact with the CaV channel complex. pnas.orgnih.govnih.gov Affinity purification of the channel complex followed by mass spectrometry can identify both stable and transient interaction partners, providing a "proteome" of the channel's nano-environment. nih.gov This approach could reveal how Cav|A2|A1&NET-IN-1 affects the channel's interaction with signaling proteins, scaffolding molecules, or other ion channels, providing deep mechanistic insights.

Cellular metabolism and signaling are intricately linked to ion channel function. Metabolomics analyzes the global profile of small-molecule metabolites, offering a functional readout of the cellular state. Modulating CaV channels can alter energy-dependent processes and metabolic pathways, which would be captured by metabolomic analysis. nih.gov

Lipidomics, a subset of metabolomics, is particularly relevant as the activity of CaV channels can be directly modulated by lipids within the plasma membrane, such as polyunsaturated fatty acids and phosphatidylinositol 4,5-bisphosphate (PIP2). nih.govnih.gov Conversely, CaV channel activity can influence lipid signaling pathways. Studying the lipidomic changes in response to Cav|A2|A1&NET-IN-1 could uncover novel regulatory mechanisms and downstream signaling effects of the compound.

Development of Advanced In Vitro Models (e.g., iPSC-derived cellular systems, organoids) for Disease Modeling

Traditional research models often fail to recapitulate the complexity of human physiology and disease. The advent of human induced pluripotent stem cell (iPSC) technology has revolutionized disease modeling and drug discovery. frontiersin.org

iPSCs can be generated from patients with specific genetic mutations affecting CaV channels (channelopathies) and then differentiated into relevant cell types, such as cardiomyocytes and neurons. nih.govyoutube.com These patient-derived cells provide a powerful platform to study disease mechanisms and to test the therapeutic potential of compounds like Cav|A2|A1&NET-IN-1 in a genetically relevant context. mdpi.com For example, iPSC-derived cardiomyocytes have been used to model the cardiac arrhythmias seen in Timothy Syndrome, a disorder caused by a mutation in the CaV1.2 channel. youtube.com

Furthermore, iPSCs can be guided to self-assemble into three-dimensional organoids that mimic the structure and function of human organs like the brain or heart. researchgate.netresearchgate.netnews-medical.net Cerebral and cardiac organoids develop functional neuronal and cardiomyocyte networks, respectively, that exhibit spontaneous electrical activity which can be measured via calcium imaging. nih.govyoutube.com These advanced models allow for the study of CaV channel function and modulation in a tissue-like context, offering superior physiological relevance for preclinical testing.

| Model System | Description | Key Advantages for CaV Research | Example Application |

|---|---|---|---|

| iPSC-derived Neurons/Cardiomyocytes | 2D cultures of specific, functional cell types differentiated from human iPSCs. | Allows for patient-specific disease modeling; provides a human genetic background for compound testing. frontiersin.orgmdpi.com | Modeling Timothy Syndrome to test drugs that correct abnormal calcium signaling in neurons and cardiomyocytes. nih.govyoutube.com |

| Cerebral Organoids | 3D self-assembled structures mimicking aspects of the developing human brain. researchgate.net | Recapitulates complex neural networks and cell-cell interactions; allows for the study of network-level effects of CaV modulators. nih.gov | Assessing how a compound affects synchronized calcium oscillations and network activity in a model of the human cortex. nih.gov |

| Cardiac Organoids | 3D structures containing functional, beating cardiomyocytes. | Models cardiac tissue architecture and electrophysiology; useful for assessing pro-arrhythmic or cardiotoxic potential. researchgate.net | Evaluating the effect of a CaV modulator on heart tissue contractility and rhythm. |

Addressing Research Gaps and Emerging Questions in CaV Channel and Auxiliary Subunit Modulation

Despite significant progress, several critical questions in the field of CaV channel modulation remain. Future research on compounds like Cav|A2|A1&NET-IN-1 should be directed at addressing these knowledge gaps.

One major challenge is achieving subtype selectivity. Many existing CaV modulators have effects on multiple channel isoforms, leading to off-target effects. mdpi.com A key goal is to develop compounds that can distinguish not only between CaV families (e.g., CaV1 vs. CaV2) but also between closely related isoforms (e.g., CaV1.2 vs. CaV1.3).

Another area of intense investigation is the role of auxiliary subunits. nih.gov These subunits, such as α2δ and β, exist in multiple forms and splice variants, which can dramatically alter the properties and pharmacology of the channel complex. nih.govstjohns.edu A crucial research question is how a modulator's effect is influenced by the specific composition of the auxiliary subunits in the channel complex. Some auxiliary subunits also have functions independent of the channel, and understanding if a modulator affects these functions is vital. frontiersin.org

Finally, the regulation of channel trafficking—the processes that control the number of channels at the cell surface—is an emerging frontier. mdpi.com Compounds that modulate channel trafficking rather than directly blocking the pore could offer a novel therapeutic strategy. Understanding if Cav|A2|A1&NET-IN-1 affects the synthesis, membrane insertion, or internalization of CaV channels would represent a significant advancement. Addressing these gaps will be essential for the development of the next generation of safer and more effective CaV channel therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.